2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC15954966
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-methyl-5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C13H13N3O/c1-8-15-12-11(13(17)16-8)10(7-14-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,14,15,16,17) |
| Standard InChI Key | BMQRVUFTLLGIAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(CN2)C3=CC=CC=C3)C(=O)N1 |
Introduction
Molecular Structure and Characteristics
The molecular architecture of 2-methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is defined by a bicyclic system comprising a pyrrole ring fused to a pyrimidinone moiety. The phenyl group at position 5 and the methyl substituent at position 2 contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in confirming its structure. The NMR spectrum reveals distinct signals for the methyl group ( 1.2–1.5 ppm) and aromatic protons ( 7.2–7.6 ppm), while the pyrimidinone carbonyl resonates at 165–170 ppm in NMR. X-ray analyses further validate the planarity of the fused ring system and the spatial orientation of substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-methyl-5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
| SMILES | CC1=NC2=C(C(CN2)C3=CC=CC=C3)C(=O)N1 |
| InChIKey | BMQRVUFTLLGIAS-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, often starting with readily available precursors such as ethyl formate and succinate derivatives. A representative pathway, adapted from patented methodologies , is outlined below:
Cyclization and Functionalization
The process begins with the cyclocondensation of ethyl 4-chloro-2-(methylthio)pyrimidin-5-yl acetate with a primary amine under basic conditions. Sodium hydride in tetrahydrofuran facilitates deprotonation, enabling nucleophilic attack and subsequent ring closure . The intermediate undergoes oxidation using meta-chloroperbenzoic acid (m-CPBA) to convert the methylthio group to a methylsulfonyl moiety, enhancing electrophilicity for further substitutions .
Final Assembly
The pyrrolo-pyrimidinone core is assembled via a Heck coupling or Suzuki-Miyaura reaction, introducing the phenyl group at position 5. Catalytic palladium complexes and ligands such as tetrakis(triphenylphosphine)palladium(0) are employed to cross-couple aryl boronic acids with the chloropyrimidine intermediate . Purification via column chromatography yields the final product with >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaH, THF, 0°C → RT | Deprotonation and cyclization |
| 2 | m-CPBA, DCM, 0°C → RT | Sulfide oxidation |
| 3 | Pd(PPh3)4, K2CO3, DMF, 80°C | Aryl coupling |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient pyrimidinone ring and nucleophilic pyrrole nitrogen. Key reactions include:
Nucleophilic Substitution
Applications in Drug Discovery
Though direct biological data for this compound are scarce, structural analogs have shown promise as kinase inhibitors and receptor modulators. For instance, WO2009152027A1 discloses pyrrolo-pyrimidinones as MARK (Microtubule Affinity-Regulating Kinase) inhibitors, potentially applicable in Alzheimer’s disease . Similarly, WO2017112719A1 highlights derivatives acting as allosteric modulators of the M4 acetylcholine receptor, relevant in schizophrenia treatment .
Analytical Characterization
Quality control relies on hyphenated techniques:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm confirm purity.
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Mass Spectrometry: Electrospray ionization (ESI) in positive mode yields a predominant [M+H]+ ion at m/z 228.1, consistent with the molecular weight.
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